molecular formula C11H13IO3 B3187430 Isobutyl 2-hydroxy-5-iodobenzoate CAS No. 15206-70-9

Isobutyl 2-hydroxy-5-iodobenzoate

Cat. No.: B3187430
CAS No.: 15206-70-9
M. Wt: 320.12 g/mol
InChI Key: QOIIQYGCRPHBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-hydroxy-5-iodobenzoate is an aromatic ester derivative of salicylic acid, featuring a hydroxyl group at the 2-position, an iodine atom at the 5-position of the benzene ring, and an isobutyl ester moiety. This compound combines the anti-inflammatory and analgesic properties inherent to salicylate derivatives with the enhanced stability and lipophilicity conferred by the iodine substitution and isobutyl group. The iodine atom increases molecular weight and may enhance bioactivity through halogen bonding interactions, while the isobutyl ester improves solubility in non-polar solvents, making it suitable for pharmaceutical formulations or organic synthesis intermediates .

Properties

CAS No.

15206-70-9

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

2-methylpropyl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C11H13IO3/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

QOIIQYGCRPHBQJ-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CC(C)COC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Ester Derivatives of Iodobenzoic Acids

Key structural analogues include methyl, ethyl, and benzyl esters of iodinated hydroxybenzoic acids. These compounds differ in ester group size, substitution patterns, and physicochemical properties.

Compound Molecular Weight (g/mol) Melting Point (°C) Purity Key Functional Groups
Isobutyl 2-hydroxy-5-iodobenzoate 306.07 (estimated) Not reported ~95% 2-hydroxy, 5-iodo, isobutyl ester
Ethyl 2-hydroxy-5-iodobenzoate 292.07 Not reported 95% 2-hydroxy, 5-iodo, ethyl ester
Methyl 2-amino-5-iodobenzoate 277.06 >200 98%+ 2-amino, 5-iodo, methyl ester
Methyl 4-hydroxy-3,5-diiodobenzoate 389.92 Not reported Not reported 4-hydroxy, 3,5-diiodo, methyl ester

Key Findings :

  • Ester Group Impact: Larger ester groups (e.g., isobutyl vs. For example, ethyl 2-hydroxy-5-iodobenzoate has a lower molecular weight (292.07 g/mol) compared to the isobutyl analogue, which may affect solubility in polar solvents .
  • Substituent Effects: Replacing the hydroxyl group with an amino group (e.g., methyl 2-amino-5-iodobenzoate) alters electronic properties and hydrogen-bonding capacity, which could influence binding affinity in biological systems .
Functional Analogues: Cytotoxicity and Bioactivity

Evidence from proteasome inhibitor studies highlights the critical role of the isobutyl group in bioactivity. For instance:

  • Bortezomib Derivatives : Removing the isobutyl group from bortezomib analogues (e.g., compounds 13 and 14) abolished cell growth inhibition, underscoring its importance in target binding .
  • Isobutyl vs. Methyl Groups : this compound may exhibit superior cytotoxicity compared to methyl esters due to enhanced hydrophobic interactions with enzyme active sites .

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